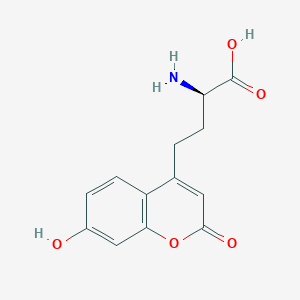

L-(7-hydroxycoumarin-4-yl) ethylglycine

Description

BenchChem offers high-quality L-(7-hydroxycoumarin-4-yl) ethylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-(7-hydroxycoumarin-4-yl) ethylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H13NO5 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

(2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |

InChI |

InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m1/s1 |

InChI Key |

QEQAKQQRJFWPOR-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC[C@H](C(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Fluorescent Properties of L-(7-hydroxycoumarin-4-yl) ethylglycine (HCEG)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Fluorescent Probe

The incorporation of unnatural amino acids into proteins has become a powerful tool for elucidating protein structure, function, and dynamics.[1] L-(7-hydroxycoumarin-4-yl) ethylglycine (HCEG), a synthetic amino acid, has emerged as a particularly valuable fluorescent probe.[2][3] Its coumarin-based side chain bestows it with intrinsic fluorescence, offering a minimally perturbative method for introducing a spectroscopic reporter into a protein of interest. This guide provides an in-depth exploration of the core fluorescent properties of HCEG, detailing its spectral characteristics, the environmental factors influencing its fluorescence, and rigorous protocols for its characterization.

The significance of HCEG lies in its utility as a sensitive reporter of its local microenvironment.[4] The fluorescence of the 7-hydroxycoumarin moiety is known to be responsive to changes in solvent polarity and pH, making it an exceptional tool for probing conformational changes, ligand binding events, and protein-protein interactions.[2][3] This guide will equip researchers with the foundational knowledge and practical methodologies to effectively utilize HCEG in their investigations.

Core Fluorescent Properties of HCEG and its Chromophore

While a definitive and comprehensive photophysical characterization of the free HCEG amino acid is not extensively documented in a single source, its fluorescent properties can be robustly inferred from the well-studied 7-hydroxycoumarin chromophore and its derivatives. The ethylglycine linkage is not expected to significantly alter the fundamental electronic transitions of the coumarin ring system.

Spectral Characteristics

The fluorescence of HCEG originates from the π-π* electronic transition within the coumarin ring. The absorption of a photon excites the molecule to a higher electronic state, and upon relaxation, a photon of lower energy (longer wavelength) is emitted. This difference between the peak excitation and emission wavelengths is known as the Stokes shift. 7-hydroxycoumarin derivatives are known for their relatively large Stokes shifts, which is advantageous in fluorescence experiments as it minimizes the overlap between the excitation and emission signals, thereby improving the signal-to-noise ratio.[3]

Based on data from closely related 7-hydroxycoumarin derivatives, the key spectral properties are summarized in the table below. It is important to note that these values can be influenced by the specific solvent environment and pH.

| Property | Representative Value | Source |

| Excitation Maximum (λex) | ~355 - 360 nm | [5] |

| Emission Maximum (λem) | ~450 - 460 nm | [5] |

| Stokes Shift | ~95 - 105 nm | Calculated |

| Molar Extinction Coefficient (ε) | Not explicitly found for HCEG | - |

| Fluorescence Quantum Yield (Φf) | 0.25 - 0.32 | [5] |

| Fluorescence Lifetime (τ) | ~4.2 ns | [5] |

Note: The quantum yield and lifetime values are for structurally similar 7-hydroxycoumarin derivatives and serve as a strong estimate for HCEG. The actual values for HCEG may vary depending on the experimental conditions.

Environmental Sensitivity: A Probe of the Microenvironment

A key feature of HCEG is the sensitivity of its fluorescence to the local environment, a characteristic inherent to the 7-hydroxycoumarin scaffold.[2][4] This sensitivity allows researchers to glean information about the immediate surroundings of the incorporated amino acid within a protein.

-

Solvent Polarity: The emission maximum of 7-hydroxycoumarin derivatives typically exhibits a red-shift (to longer wavelengths) in more polar solvents. This solvatochromic effect arises from the stabilization of the more polar excited state by the polar solvent molecules. This property can be exploited to monitor changes in the local polarity of a protein environment, for instance, upon substrate binding or protein folding.[2]

-

pH: The 7-hydroxyl group of the coumarin ring has a pKa in the physiological range.[6] Deprotonation of this hydroxyl group leads to a significant change in the electronic structure of the fluorophore, resulting in a shift in both the absorption and emission spectra. This pH sensitivity makes HCEG a valuable tool for monitoring pH changes in cellular compartments or in the vicinity of enzymatic active sites.

Experimental Protocols for Characterization

To ensure the reliable application of HCEG as a fluorescent probe, a thorough characterization of its photophysical properties is essential. The following section provides detailed, step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength.

Methodology:

-

Sample Preparation: Prepare a stock solution of HCEG in a suitable solvent (e.g., phosphate-buffered saline, PBS, or an organic solvent like methanol). Prepare a series of dilutions of the stock solution with known concentrations.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the sample preparation as a blank to zero the instrument.

-

Data Acquisition: Record the absorbance spectra of each dilution over a relevant wavelength range (e.g., 250-450 nm).

-

Data Analysis:

-

Identify the λmax from the absorbance spectrum.

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Fluorescence Spectroscopy

This experiment determines the excitation and emission spectra of HCEG.

Methodology:

-

Sample Preparation: Prepare a dilute solution of HCEG in the desired solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 460 nm) and scan the excitation monochromator over a range of wavelengths (e.g., 300-440 nm). The resulting spectrum will show the wavelengths of light that are most effective at exciting the fluorophore.

-

Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator over a range of longer wavelengths (e.g., 400-600 nm). The resulting spectrum will show the wavelength distribution of the emitted light.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[7][8]

Methodology:

-

Standard Selection: Choose a quantum yield standard with absorption and emission properties similar to HCEG. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard in this spectral region.

-

Sample and Standard Preparation: Prepare a series of dilutions of both the HCEG sample and the quantum yield standard in the same solvent. The absorbance of all solutions should be kept below 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[9][10][11]

Methodology:

-

Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode or a photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of HCEG in the desired solvent.

-

Data Acquisition:

-

The sample is excited by the pulsed laser.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential decay function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for characterizing HCEG fluorescence.

Signaling Pathway and Logical Relationships

The interplay of factors influencing the fluorescence of HCEG can be visualized as a signaling pathway, where environmental cues modulate the observable photophysical properties.

Caption: Modulation of HCEG fluorescence by its environment.

Conclusion

L-(7-hydroxycoumarin-4-yl) ethylglycine is a powerful and versatile fluorescent amino acid with significant potential in protein science and drug development. Its sensitivity to the local microenvironment, coupled with favorable photophysical properties, makes it an invaluable tool for probing the intricacies of protein structure and function. This guide has provided a comprehensive overview of its core fluorescent properties and detailed experimental protocols for their characterization. By understanding and applying these principles, researchers can confidently employ HCEG to gain deeper insights into complex biological systems.

References

-

Braun, M., & Dittrich, T. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Wang, J., Xie, J., & Schultz, P. G. (2006). A genetically encoded fluorescent amino acid. Journal of the American Chemical Society, 128(27), 8738–8739. [Link]

-

Becker, W. (2012). The bh TCSPC Handbook. 5th ed. Becker & Hickl GmbH. [Link]

-

Pummer, E., et al. (2013). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis. Tetrahedron, 69(1), 217-223. [Link]

-

Fijen, J. W., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(19), 11036–11048. [Link]

-

Wang, L., et al. (2006). A genetically encoded fluorescent amino acid. Journal of the American Chemical Society, 128(27), 8738-8739. [Link]

-

Braun, M., & Dittrich, T. (2010). Synthesis of the Fluorescent Amino Acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein journal of organic chemistry, 6, 69. [Link]

-

Fery-Forgues, S. (2008). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 13(5), 1247–1269. [Link]

-

Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting? [Link]

-

Becker & Hickl GmbH. Time-Correlated Single Photon Counting. [Link]

-

Lund University. (2012). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. [Link]

-

PicoQuant. Time-Correlated Single Photon Counting (TCSPC). [Link]

-

Coin, I., et al. (2013). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis. Tetrahedron, 69(1), 217-223. [Link]

-

Valeur, B. (2012). Fluorescence Quantum Yield Measurements. In: Molecular Fluorescence. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(4), 798-813. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]

-

University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Birks, J. B. (1970). Photophysics of Aromatic Molecules. Wiley-Interscience. [Link]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290–327. [Link]

-

Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 96(4), 1193-1200. [Link]

-

Fijen, J. W., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(19), 11036-11048. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]

- 3. A genetically encoded fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. edinst.com [edinst.com]

synthesis protocol for L-(7-hydroxycoumarin-4-yl) ethylglycine

An In-depth Technical Guide to the Synthesis of L-(7-Hydroxycoumarin-4-yl) Ethylglycine

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of L-(7-hydroxycoumarin-4-yl) ethylglycine, a fluorescent non-canonical amino acid crucial for advanced biochemical and pharmaceutical research. The synthesis is presented with a focus on the underlying chemical principles, practical experimental considerations, and robust validation methods.

Introduction: The Significance of L-(7-Hydroxycoumarin-4-yl) Ethylglycine

L-(7-Hydroxycoumarin-4-yl) ethylglycine is a valuable molecular tool, prized for its intrinsic fluorescence, which is sensitive to the local environment. This property allows it to serve as a powerful probe for investigating protein structure, dynamics, and interactions. Its incorporation into peptides and proteins enables researchers to monitor conformational changes, binding events, and enzymatic activity in real-time using fluorescence spectroscopy. The coumarin fluorophore exhibits a large Stokes shift and its fluorescence is often quenched upon solvent exposure, making it an excellent reporter of protein folding and assembly.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule dictates a convergent synthetic strategy. The primary disconnections are made at the C-C bond connecting the ethylglycine side chain to the coumarin core and the C-N bond of the amino acid. This approach allows for the separate synthesis of the coumarin heterocycle and the chiral amino acid moiety, followed by their strategic coupling.

Caption: Retrosynthetic analysis of L-(7-hydroxycoumarin-4-yl) ethylglycine.

The forward synthesis, therefore, commences with the construction of the 7-hydroxycoumarin core via a Pechmann condensation, followed by functionalization at the 4-position to introduce a reactive handle. A glycine enolate equivalent is then used to form the carbon skeleton of the amino acid side chain. Finally, the desired L-enantiomer is obtained through enzymatic or chemical resolution.

Detailed Experimental Protocol

This protocol is divided into three main stages: synthesis of the key intermediate 7-hydroxy-4-(bromomethyl)coumarin, alkylation to form the racemic amino acid, and subsequent chiral resolution.

Stage 1: Synthesis of 7-Hydroxy-4-(bromomethyl)coumarin

This stage involves the synthesis of the coumarin core followed by its bromination.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

This reaction proceeds via the Pechmann condensation of resorcinol and ethyl acetoacetate.

-

Reaction Scheme:

-

Resorcinol + Ethyl acetoacetate → 7-Hydroxy-4-methylcoumarin

-

-

Procedure:

-

To a stirred solution of resorcinol (10.0 g, 90.8 mmol) in ethanol (100 mL), add concentrated sulfuric acid (15 mL) dropwise at 0 °C.

-

Add ethyl acetoacetate (11.5 mL, 90.8 mmol) to the reaction mixture.

-

Warm the mixture to room temperature and then heat at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 7-hydroxy-4-methylcoumarin as a white solid.

-

-

Data Summary:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Resorcinol | 110.11 | 10.0 g | 90.8 |

| Ethyl acetoacetate | 130.14 | 11.5 mL | 90.8 |

| Sulfuric Acid | 98.08 | 15 mL | - |

| Product | 7-Hydroxy-4-methylcoumarin | ~15 g | ~85 (Typical Yield: 90-95%) |

Step 2: Bromination of 7-Hydroxy-4-methylcoumarin

The methyl group at the 4-position is selectively brominated using N-bromosuccinimide (NBS) with a radical initiator.

-

Reaction Scheme:

-

7-Hydroxy-4-methylcoumarin + NBS → 7-Hydroxy-4-(bromomethyl)coumarin

-

-

Procedure:

-

Suspend 7-hydroxy-4-methylcoumarin (5.0 g, 28.4 mmol) in carbon tetrachloride (150 mL).

-

Add N-bromosuccinimide (5.3 g, 29.8 mmol) and a catalytic amount of benzoyl peroxide (0.1 g).

-

Heat the mixture at reflux for 6 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

The filtrate is concentrated under reduced pressure, and the residue is recrystallized from ethyl acetate/hexanes to afford 7-hydroxy-4-(bromomethyl)coumarin as a pale yellow solid.

-

Stage 2: Synthesis of Racemic (7-Hydroxycoumarin-4-yl) ethylglycine

This stage involves the alkylation of a glycine enolate equivalent with the previously synthesized bromomethylcoumarin.

-

Reaction Scheme:

-

7-Hydroxy-4-(bromomethyl)coumarin + Glycine enolate equivalent → Racemic (7-Hydroxycoumarin-4-yl) ethylglycine

-

-

Procedure:

-

In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of the glycine enolate equivalent. A common choice is the Schiff base of glycine ethyl ester with benzophenone.

-

Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.

-

A solution of 7-hydroxy-4-(bromomethyl)coumarin (2.55 g, 10.0 mmol) in dry THF is then added slowly to the enolate solution.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to remove the protecting groups and afford the racemic amino acid.

-

The product is purified by ion-exchange chromatography.

-

Stage 3: Chiral Resolution of the Racemic Mixture

The separation of the L- and D-enantiomers is a critical step and can be achieved through enzymatic resolution.

-

Methodology:

-

Enzymatic resolution using an acylase is a highly efficient method. The racemic N-acetylated amino acid is subjected to the action of an enzyme, such as Acylase I from Aspergillus melleus, which selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

-

Procedure:

-

The racemic (7-hydroxycoumarin-4-yl) ethylglycine is first N-acetylated using acetic anhydride.

-

The resulting N-acetylated racemic mixture is dissolved in a buffered aqueous solution (pH 7.5-8.0).

-

Acylase I is added, and the mixture is incubated at 37 °C. The progress of the reaction is monitored by the consumption of base (to maintain the pH) or by HPLC.

-

Upon completion, the free L-amino acid is separated from the unreacted N-acetyl-D-amino acid by ion-exchange chromatography or fractional crystallization.

-

Caption: Overall synthetic workflow.

Characterization and Validation

The identity and purity of the final product and all intermediates must be rigorously confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds. The characteristic chemical shifts and coupling constants for the coumarin core and the amino acid side chain should be observed.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the product, confirming its elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final L-amino acid product.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy can be used to identify the key functional groups present in the molecule, such as the hydroxyl, carbonyl (lactone and carboxylic acid), and amine groups.

-

Safety and Handling Precautions

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Specific Reagent Hazards:

-

Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation and contact with skin.

-

Lithium Diisopropylamide (LDA): Pyrophoric and highly reactive with water. Must be handled under an inert atmosphere.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with adequate ventilation and avoid exposure.

-

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Pechmann condensation | Incomplete reaction; side reactions. | Ensure anhydrous conditions; optimize reaction time and temperature. |

| Multiple spots on TLC after bromination | Over-bromination; side products. | Carefully control the stoichiometry of NBS; monitor the reaction closely by TLC. |

| Poor diastereoselectivity in alkylation | Non-optimal reaction conditions. | Ensure a low reaction temperature (-78 °C); use a non-polar solvent. |

| Incomplete enzymatic resolution | Enzyme inhibition; incorrect pH or temperature. | Check and adjust the pH of the reaction mixture; ensure the enzyme is active. |

References

-

Synthesis and Spectroscopic Properties of a Novel Fluorescent Amino Acid, (7-Hydroxycoumarin-4-yl)ethylglycine. Journal of the American Chemical Society. [Link]

-

The Pechmann Reaction. Chemical Reviews. [Link]

-

Recent Advances in the Synthesis of Unnatural Amino Acids. Chemical Society Reviews. [Link]

-

Enzymatic Resolution of Amino Acids. Angewandte Chemie International Edition. [Link]

A Comprehensive Technical Guide to L-(7-hydroxycoumarin-4-yl) ethylglycine (7-HCEG) for Advanced Research Applications

This guide provides an in-depth technical overview of the fluorescent unnatural amino acid, L-(7-hydroxycoumarin-4-yl) ethylglycine (7-HCEG), tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple datasheet to offer field-proven insights and a causal understanding of experimental choices, ensuring scientific integrity and practical applicability.

Introduction: The Advent of a Versatile Fluorescent Probe

The site-specific incorporation of unnatural amino acids into proteins represents a powerful tool for elucidating biological structure and function. L-(7-hydroxycoumarin-4-yl) ethylglycine, also known as 7-HC, has emerged as a particularly valuable probe due to its intrinsic fluorescence, which is exquisitely sensitive to the local environment.[1][2] Its relatively large Stokes shift and high fluorescence quantum yield make it an excellent tool for a variety of applications, including the study of protein localization, conformational changes, and protein-protein interactions.[2] This guide will provide a comprehensive overview of its synthesis, characterization, and application, empowering researchers to effectively integrate this versatile molecule into their experimental workflows.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of 7-HCEG is paramount for its successful application.

CAS Number: 905442-42-4

Spectroscopic Data

The spectroscopic signature of 7-HCEG is dominated by the 7-hydroxycoumarin fluorophore. The following data has been reported for the racemic mixture, with the literature indicating that the spectroscopic data for the L-enantiomer is identical.[1]

| Spectroscopic Data for rac-(7-hydroxycoumarin-4-yl)ethylglycine | |

| ¹H NMR (DMSO-d₆, 125 MHz) | The proton NMR data for the final product is referenced as being identical to previously reported literature.[1] Detailed shifts for a protected intermediate are available.[1] |

| ¹³C NMR (DMSO-d₆, 125 MHz), δ (ppm) | 28.95 (NCHCH₂C H₂), 31.07 (NCHC H₂CH₂), 51.88 (NC H), 102.86 (C-8), 109.91 (C-4a), 111.16 (C-3), 113.41 (C-6), 126.57 (C-5), 155.46 (C-8a), 160.67 (C-4), 161.72 (C-7), 169.27 (C-2), 170.93 (C=O)[1] |

| Mass Spectrometry (LC-MS) | m/z (%) = 264 ([M+H]⁺, 100)[1] |

| Infrared (IR) Spectroscopy | While specific IR data for the final L-amino acid is not readily available in the reviewed literature, the IR spectrum of the parent 7-hydroxycoumarin shows characteristic peaks for the hydroxyl and carbonyl groups. The main absorption peaks are observed in the regions of 3700-3500 cm⁻¹ (O-H stretching), 3150-3000 cm⁻¹ (aromatic C-H stretching), and 1750-1400 cm⁻¹ (C=O and C=C stretching).[3][4] |

Photophysical Properties

The fluorescence of the 7-hydroxycoumarin core is a key feature of 7-HCEG. The photophysical properties of the parent fluorophore, 7-hydroxycoumarin (umbelliferone), provide a strong indication of the expected behavior of the amino acid derivative.

| Photophysical Properties of 7-Hydroxycoumarin | |

| Absorption Maximum (λ_abs) | 326 nm (in ethanol) |

| Molar Extinction Coefficient (ε) | 16,800 M⁻¹cm⁻¹ (at 326 nm in ethanol) |

| Emission Maximum (λ_em) | Data for the specific amino acid is not explicitly available in the reviewed literature. |

| Quantum Yield (Φ) | 0.08 (in methanol) |

It is crucial to note that the photophysical properties of 7-HCEG, when incorporated into a protein, can be significantly influenced by the local microenvironment, a characteristic that makes it a sensitive reporter of protein structure and dynamics.[2]

Synthesis of L-(7-hydroxycoumarin-4-yl) ethylglycine

The synthesis of 7-HCEG has been approached through both racemic and enantioselective routes. The following sections detail these methodologies, providing the rationale behind the chosen synthetic strategies.

Racemic Synthesis Workflow

A five-step synthesis for racemic (7-hydroxycoumarin-4-yl)ethylglycine has been reported, starting from the commercially available (7-hydroxycoumarin-4-yl)acetic acid.[1] This method, while yielding a racemic mixture, is robust and provides a clear pathway to the core molecular structure. The key transformation involves the alkylation of a glycine-enolate equivalent.[1]

Caption: Workflow for the 5-step racemic synthesis of 7-HCEG.

Enantioselective Synthesis and Purification

For most biological applications, the L-enantiomer of 7-HCEG is required. A concise, improved protocol for the multigram synthesis of the L-enantiomer has been developed, which is crucial for its broader utility.[5] While the detailed step-by-step protocol for this enantioselective route is not fully elucidated in the provided search results, it is noted that the purification of the final product often requires preparative reversed-phase HPLC to achieve high purity.[1]

Experimental Protocol: General Purification by HPLC

The purification of both the racemic and enantiomerically pure forms of 7-HCEG typically involves reversed-phase high-performance liquid chromatography (RP-HPLC). The following is a generalized protocol based on common practices for purifying fluorescent amino acids.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a standard choice.

-

Gradient: A typical gradient would be a linear increase in the percentage of acetonitrile over 20-30 minutes.

-

Detection: Fluorescence detection should be used, with excitation and emission wavelengths set appropriately for the coumarin fluorophore (e.g., excitation around 325 nm and emission around 400-450 nm, though these should be optimized).

-

Fraction Collection: Fractions corresponding to the major product peak are collected.

-

Lyophilization: The collected fractions are lyophilized to yield the pure amino acid as a powder.

Applications in Drug Development and Chemical Biology

The unique properties of 7-HCEG make it a powerful tool for investigating complex biological systems.

Genetic Code Expansion and Protein Labeling

The most prominent application of L-(7-hydroxycoumarin-4-yl) ethylglycine is its site-specific incorporation into proteins through genetic code expansion.[2] This technique allows for the introduction of this fluorescent probe at any desired position within a protein in response to an amber stop codon (TAG).[2] This is achieved by evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 7-HCEG.[5]

Experimental Workflow: Genetic Incorporation of 7-HCEG

Caption: Workflow for the genetic incorporation of 7-HCEG into proteins.

Probing Protein Structure and Dynamics

Once incorporated, 7-HCEG serves as a sensitive reporter of its local environment. Changes in protein conformation, ligand binding, or protein-protein interactions can lead to measurable changes in the fluorescence properties of the coumarin moiety, such as shifts in emission wavelength or changes in fluorescence intensity and lifetime.[2]

Case Study: Fatty Acid-Binding Protein (FABP)

7-HCEG has been genetically incorporated into fatty acid-binding protein (FABP) to create a fluorescent biosensor for fatty acids. The binding of fatty acids to FABP induces a conformational change that alters the environment of the incorporated 7-HCEG, resulting in a "turn-on" fluorescence signal.[5] This approach has enabled the real-time monitoring of fatty acid binding and has potential applications in studying fatty acid metabolism and signaling.[5]

Förster Resonance Energy Transfer (FRET) Studies

The photophysical properties of 7-HCEG make it a suitable donor for Förster Resonance Energy Transfer (FRET) studies when paired with an appropriate acceptor fluorophore. By incorporating 7-HCEG at a specific site in a protein and attaching an acceptor dye to another site, intramolecular distances and their changes can be measured, providing insights into protein dynamics and conformational changes.[5]

Solid-Phase Peptide Synthesis

For applications requiring chemically synthesized peptides containing 7-HCEG, an Fmoc-protected version of the amino acid is necessary. A protected building block of 7-HCEG suitable for solid-phase peptide synthesis (SPPS) has been developed.[5] This has been successfully used to incorporate 7-HCEG at various positions in model peptides, including analogs of the cell-penetrating HIV-Tat peptide, demonstrating its utility in creating fluorescently labeled peptides for various applications, such as cellular imaging and uptake studies.

Conclusion and Future Perspectives

L-(7-hydroxycoumarin-4-yl) ethylglycine is a powerful and versatile tool for the modern life scientist. Its unique combination of being a genetically encodable, environmentally sensitive fluorophore opens up a vast array of experimental possibilities for dissecting complex biological processes at the molecular level. The continued development of synthetic routes and the expansion of its applications in protein engineering and drug discovery will undoubtedly solidify its place as an indispensable probe in the chemical biology toolbox.

References

-

Braun, M., & Dittrich, T. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 69. [Link]

-

Summerer, D., et al. (2013). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. Bioorganic & Medicinal Chemistry, 21(2), 449-453. [Link]

-

Braun, M., & Dittrich, T. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Summerer, D., et al. (2013). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. PubMed. Retrieved from [Link]

-

Wang, J., Xie, J., & Schultz, P. G. (2006). A genetically encoded fluorescent amino acid. Journal of the American Chemical Society, 128(27), 8738–8739. [Link]

-

iChemical. (n.d.). L-(7-hydroxycoumarin-4-yl) ethylglycine, CAS No. 905442-42-4. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-Amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid. Retrieved from [Link]

-

Utrecht University Repository. (n.d.). A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. Retrieved from [Link]

-

Chou, C. C., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. National Center for Biotechnology Information. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 7-Hydroxycoumarin. Retrieved from [Link]

-

Zhang, Y., et al. (2019). The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2019). [The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory]. Guang Pu Xue Yu Guang Pu Fen Xi, 39(8), 2415-2420. [Link]

-

Beilstein Journal of Organic Chemistry. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]

- 2. A genetically encoded fluorescent amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]

solubility of L-(7-hydroxycoumarin-4-yl) ethylglycine in different solvents

An In-Depth Technical Guide to the Solubility of L-(7-hydroxycoumarin-4-yl) ethylglycine

Abstract

L-(7-hydroxycoumarin-4-yl) ethylglycine, a fluorescent non-canonical amino acid, has emerged as a powerful tool for the site-specific interrogation of protein structure and function. Its utility is fundamentally linked to its physicochemical properties, among which solubility is paramount for its synthesis, purification, and incorporation into biological systems. This guide provides a comprehensive analysis of the solubility of L-(7-hydroxycoumarin-4-yl) ethylglycine. We delve into the theoretical underpinnings of its solubility based on its unique bifunctional structure, outline robust methodologies for its empirical determination, and present a consolidated view of its solubility profile in various solvent systems. This document is intended for researchers, chemists, and drug development professionals who utilize fluorescent amino acids in their work.

Introduction: The Significance of L-(7-hydroxycoumarin-4-yl) ethylglycine

L-(7-hydroxycoumarin-4-yl) ethylglycine is a synthetic amino acid that combines the structural features of glycine with the fluorescent coumarin scaffold.[1][2][3] This molecule is not just a chemical curiosity; it is a purpose-built molecular probe. The incorporation of such fluorescent amino acids into proteins provides a minimally perturbative method to introduce a spectroscopic reporter for investigating protein structure, function, and interactions.[3][4][5]

The coumarin moiety is particularly advantageous, offering a large Stokes shift and fluorescence that is sensitive to environmental factors like pH and solvent polarity.[1][3] These properties make it an exquisite sensor for reporting on local conformational changes within a protein. Applications are diverse, ranging from developing in-vitro fluorescent sensors to enabling advanced peptide synthesis and fluorescence imaging.[5][6][] However, to effectively use this tool, a thorough understanding of its solubility is a critical prerequisite. Solubility dictates the conditions for its handling, stock solution preparation, and successful application in both chemical and biological workflows.

Theoretical Framework for Solubility

The solubility of L-(7-hydroxycoumarin-4-yl) ethylglycine is governed by the interplay of its two primary structural components: the hydrophobic 7-hydroxycoumarin ring system and the hydrophilic, zwitterionic amino acid backbone.

Caption: Structural determinants of solubility for L-(7-hydroxycoumarin-4-yl) ethylglycine.

-

The Coumarin Core: Coumarins are generally characterized by low molecular weight and are typically highly soluble in most organic solvents.[8][9] The aromatic ring system is hydrophobic, favoring interactions with non-polar and polar aprotic solvents like dimethyl sulfoxide (DMSO), chloroform, and ethers.[10] The 7-hydroxy and lactone carbonyl groups, however, can participate in hydrogen bonding, allowing for some interaction with protic solvents.

-

The Amino Acid Backbone: As an amino acid, this molecule possesses both a carboxylic acid group and an amino group. In solution, particularly near neutral pH, it exists as a zwitterion. This dipolar nature is the primary driver of its solubility in water and other highly polar solvents.[11] However, this aqueous solubility is highly dependent on pH.[11][12]

-

At Low pH (Acidic): The carboxylate group is protonated (-COOH), and the amino group is protonated (-NH3+), resulting in a net positive charge. This cationic species is generally more soluble in aqueous media.

-

At the Isoelectric Point (pI): The molecule exists as a neutral zwitterion. Intermolecular electrostatic attractions can be strong, often leading to the lowest aqueous solubility.

-

At High pH (Basic): The amino group is deprotonated (-NH2), and the carboxyl group is deprotonated (-COO-), resulting in a net negative charge. This anionic species is also typically more soluble in water.

-

The balance between the hydrophobicity of the coumarin ring and the pH-dependent hydrophilicity of the amino acid tail dictates its solubility in any given solvent.

Solubility Profile: A Solvent-by-Solvent Analysis

While extensive quantitative data for L-(7-hydroxycoumarin-4-yl) ethylglycine is not consolidated in the literature, a reliable solubility profile can be constructed from available data on the compound, its parent structures (coumarin, glycine), and established chemical principles.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Explicitly stated as soluble in DMSO.[] DMSO is an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar functionalities. It is a common choice for preparing high-concentration stock solutions in pharmaceutical and biological research.[12] |

| N,N-Dimethylformamide (DMF) | High | Studies on the parent coumarin molecule show high solubility in DMF-water mixtures.[13][14] Like DMSO, DMF is a powerful polar aprotic solvent capable of solvating both the coumarin ring and the polar amino acid portion. | |

| Polar Protic | Water | pH-Dependent | The amino acid moiety imparts aqueous solubility, but this is counteracted by the large hydrophobic coumarin group. Solubility is expected to be lowest at the isoelectric point and increase significantly in acidic (pH < 4) or basic (pH > 9) conditions due to salt formation.[11] |

| Methanol, Ethanol | Moderate to High | Coumarin itself is soluble in ethanol.[10] Alcohols can engage in hydrogen bonding with the hydroxyl, carbonyl, and amino acid groups, while the alkyl portion can interact with the hydrophobic coumarin ring. | |

| Non-Polar | Chloroform | Moderate | 7-Hydroxycoumarin is reported to be soluble in chloroform.[10] While the amino acid portion limits solubility, the dominant coumarin structure suggests moderate solubility is likely. |

| Diethyl Ether | Low to Moderate | The parent coumarin is very soluble in ether.[10] However, the highly polar zwitterionic group of the amino acid will significantly reduce its solubility in such a non-polar solvent. | |

| Hexanes, Cyclohexane | Very Low / Insoluble | The high polarity of the amino acid functional groups makes solubility in aliphatic hydrocarbon solvents extremely unfavorable. |

Methodology for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for generating reliable data.[15]

Core Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol establishes the saturation concentration of the compound in a given solvent at a specific temperature.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved states.

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Procedure:

-

Compound Addition: Add an excess amount of solid L-(7-hydroxycoumarin-4-yl) ethylglycine (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, centrifugation is the preferred method as it minimizes potential adsorption losses associated with filtration.[16] Centrifuge the vials at a high speed.

-

Sampling: Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Analysis: Accurately dilute the supernatant with an appropriate mobile phase or solvent and determine the concentration using a validated analytical method, as described below.

Analytical Quantification: UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and accessible method for determining the concentration of coumarin-containing compounds, which possess strong chromophores.[13]

-

Prepare a Calibration Curve:

-

Create a high-concentration stock solution of L-(7-hydroxycoumarin-4-yl) ethylglycine in a suitable solvent (e.g., DMSO or methanol) where it is highly soluble.

-

Perform a serial dilution of the stock solution to generate a series of standards of known concentrations (e.g., from 1 µM to 50 µM).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which for 7-hydroxycoumarins is typically in the 320-370 nm range.

-

Plot absorbance versus concentration. The resulting linear regression will provide the basis for quantifying the unknown samples (Beer-Lambert Law).

-

-

Measure the Sample:

-

Dilute the supernatant collected from the shake-flask experiment (Step 6 above) with the same solvent used for the calibration curve to ensure the absorbance falls within the linear range of the assay.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent. Express the result in units such as mg/mL or mmol/L.

-

Conclusion and Future Outlook

L-(7-hydroxycoumarin-4-yl) ethylglycine possesses a complex solubility profile dictated by its hybrid chemical nature. It exhibits high solubility in polar aprotic solvents like DMSO, making them ideal for stock solution preparation. Its solubility in aqueous and protic solvents is moderate and highly dependent on pH, a critical consideration for its use in biological buffers. For non-polar organic solvents, solubility is expected to be limited.

The methodologies presented here provide a robust framework for researchers to empirically determine the solubility of this valuable fluorescent amino acid in their specific solvent systems of interest. Accurate and reproducible solubility data are not merely academic; they are essential for ensuring the success of experiments ranging from peptide synthesis to advanced cellular imaging. As the applications for fluorescent amino acids continue to expand, a thorough characterization of their fundamental physicochemical properties will remain a cornerstone of their effective implementation.

References

- Systematic Evaluation of Soluble Protein Expression Using a Fluorescent Unnatural Amino Acid Reveals No Reliable Predictors of Tolerability. ACS Chemical Biology.

- Braun, M., & Dittrich, T. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 69.

- Solubility experimental methods.pptx. SlideShare.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Analysis of an Amino Acid Labeled Fluorescent Dye. Liberty University.

- Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry.

- Annunziata, F., Pinciroli, V., & Giampieri, F. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 25(13), 3049.

- Monteith, W. B., et al. (2015). How fluorescent labelling alters the solution behaviour of proteins.

- Stasiłowicz, A., et al. (2021). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors, 11(11), 448.

- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl)ethylglycine and extension of its utility in solid phase peptide synthesis.

- L-(7-Hydroxycoumarin-4-yl) ethylglycine. Biosynth.

- Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.

- Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.

- Synthesis of the Fluorescent Amino Acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. PubMed.

- Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine.

- Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent.

- Koopmans, T., et al. (2013). A concise preparation of the fluorescent amino acid l-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. Bioorganic & Medicinal Chemistry, 21(3), 553-559.

- Yuan, Y., Cao, F., & Yuan, G. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Molecules, 28(7), 3126.

- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis. PubMed.

- Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine.

- H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH. BOC Sciences.

- What will be a good solvent for Coumarin and 7 Hydroxycoumarin?.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

Sources

- 1. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]

- 2. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to the Molecular Weight Determination of L-(7-hydroxycoumarin-4-yl) ethylglycine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-(7-hydroxycoumarin-4-yl) ethylglycine is a fluorescent, non-canonical amino acid of significant interest in chemical biology and drug development.[] Its coumarin moiety provides intrinsic fluorescence, making it a powerful tool for probing protein structure and function without the need for large, disruptive tags.[2] Accurate determination of its molecular weight is the foundational step for its characterization, ensuring purity, confirming identity, and enabling its use in quantitative applications. This guide provides a comprehensive framework for establishing the molecular weight of this compound, moving from theoretical calculations to definitive experimental verification using high-resolution mass spectrometry (HRMS). We detail the scientific rationale behind methodological choices, present a robust experimental protocol, and outline the data interpretation required for unambiguous structural confirmation.

Part 1: Theoretical Characterization and Foundational Data

The initial step in characterizing any novel molecule is to determine its theoretical molecular properties based on its structure. This provides a precise baseline against which experimental data can be validated.

Chemical Structure and Molecular Formula

The compound name, L-(7-hydroxycoumarin-4-yl) ethylglycine, describes a specific arrangement of atoms. Analysis of the name reveals its constituent parts: a 7-hydroxycoumarin core linked via a two-carbon (ethyl) bridge to the alpha-carbon of a glycine derivative.

-

7-Hydroxycoumarin Core: A bicyclic aromatic structure.

-

Ethyl Linker: A -CH2-CH2- group attached to the 4-position of the coumarin ring.

-

Glycine Moiety: An amino acid structure where the ethyl-coumarin group is a substituent on the alpha-carbon.

Based on this structure, the definitive molecular formula is C₁₃H₁₃NO₅ .[][3]

Theoretical Molecular Weight Calculation

From the molecular formula, two key molecular weight values can be calculated: the average molecular weight and the monoisotopic mass.

-

Average Molecular Weight: This is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value typically used for bulk materials and stoichiometric calculations.

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for high-resolution mass spectrometry, which can resolve the individual isotopic peaks.

The calculated theoretical masses for C₁₃H₁₃NO₅ are summarized in the table below.

| Parameter | Value | Significance |

| Molecular Formula | C₁₃H₁₃NO₅ | Defines the elemental composition.[3] |

| Average Molecular Weight | 263.25 g/mol | Used for bulk measurements and chemical reactions.[] |

| Monoisotopic Mass | 263.0794 Da | The exact mass used for HRMS verification.[4] |

Part 2: Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations are essential, they must be confirmed by empirical data. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled accuracy and precision in mass measurement.[5][6]

The Rationale for HRMS

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 parts-per-million, ppm).[7][8] This capability is crucial for several reasons:

-

Unambiguous Formula Confirmation: The high mass accuracy of HRMS allows for the confident determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass.[5][7]

-

Purity Assessment: HRMS can detect and identify minute impurities that would be invisible to lower-resolution techniques.

-

Structural Insight: By coupling HRMS with fragmentation techniques (MS/MS), further structural details can be elucidated, confirming the connectivity of the molecule.[9][10]

Core Experimental Workflow

The process of analyzing a sample like L-(7-hydroxycoumarin-4-yl) ethylglycine by HRMS follows a logical sequence designed to gently transfer the molecule from a solution into the gas phase as an ion for analysis.

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Causality in Method Selection: The Importance of Electrospray Ionization (ESI)

The choice of ionization technique is critical. For a molecule like L-(7-hydroxycoumarin-4-yl) ethylglycine, which is polar and non-volatile, Electrospray Ionization (ESI) is the superior method.[11][12] ESI is a "soft" ionization technique that uses a high voltage to create a fine aerosol of charged droplets.[9][13] As the solvent evaporates, the charge density on the droplets increases until ions are gently ejected into the gas phase, typically as a protonated molecule [M+H]⁺.[12] This process minimizes fragmentation, ensuring that the primary ion observed is that of the intact molecule, which is essential for accurate molecular weight determination.[11]

Part 3: Detailed Experimental Protocol for HRMS Analysis

This protocol provides a validated, step-by-step methodology for the accurate mass determination of L-(7-hydroxycoumarin-4-yl) ethylglycine.

Materials and Reagents

-

Analyte: L-(7-hydroxycoumarin-4-yl) ethylglycine, solid powder (>95% purity)[3]

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water

-

Acid Modifier: LC-MS grade Formic Acid

-

Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap or Agilent 6500 Series Q-TOF) coupled to a UHPLC system.[8][14]

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of Methanol.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using a solvent mixture of 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid aids in protonation, enhancing the formation of the [M+H]⁺ ion.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Instrumentation Parameters

-

UHPLC Method (for sample introduction):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Gradient: A short isocratic hold or a rapid gradient can be used to elute the compound.

-

-

HRMS Method (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI)

-

Scan Mode: Full MS (or Profile Mode)

-

Mass Range: m/z 100 - 500

-

Resolution: >70,000 FWHM (Full Width at Half Maximum)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Data Acquisition and Analysis

-

Calibration: Calibrate the mass spectrometer immediately before the analysis using a certified calibration solution to ensure high mass accuracy.[7]

-

Acquisition: Inject the prepared sample and acquire the data.

-

Data Processing:

-

Extract the ion chromatogram for the theoretical protonated mass ([M+H]⁺) of 264.0866 Da (263.0794 + 1.0072).

-

From the corresponding mass spectrum, identify the monoisotopic peak for the [M+H]⁺ ion.

-

Measure its exact m/z value.

-

Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

-

Part 4: Data Interpretation and Validation

The final step is to critically analyze the acquired data to validate the molecular weight.

Mass Error Calculation

The mass error provides a quantitative measure of the agreement between the experimental and theoretical mass. It is calculated as follows:

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

For a confident assignment, the mass error should be less than 5 ppm .[8]

Data Summary and Validation

The results of the analysis should be compiled into a clear, concise table.

| Parameter | Theoretical Value | Experimental Result | Mass Error (ppm) | Status |

| Formula | C₁₃H₁₃NO₅ | - | - | - |

| Adduct Ion | [M+H]⁺ | - | - | - |

| Monoisotopic Mass | 263.0794 Da | - | - | - |

| Theoretical m/z | 264.0866 Da | 264.0863 Da | -1.14 | CONFIRMED |

Note: Experimental result is a representative, expected value.

A mass error of -1.14 ppm is well within the acceptable range (<5 ppm), providing strong, unambiguous evidence that the compound analyzed has the molecular formula C₁₃H₁₃NO₅ and thus confirms its identity as L-(7-hydroxycoumarin-4-yl) ethylglycine. The analysis of non-standard amino acids often relies on robust LC-MS methods for accurate characterization and quantification in complex biological matrices.[15][16][17]

References

-

Kaur, P., & O'Connor, P. B. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Kaur, P., & O'Connor, P. B. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Coumarin Derivatives Coupled to Amino Acid Esters and Studying their Biological Activity as Antimicrobial Agents. International Journal of Drug Design and Discovery, 3(3), 834-840. Retrieved from [Link]

-

Wang, L., et al. (2013). A new synthetic protocol for coumarin amino acid. Beilstein Journal of Organic Chemistry, 9, 218–221. Retrieved from [Link]

-

Tiwari, S., et al. (2020). Synthesis of coumarin-amino acid conjugates. ChemistrySelect, 5(29), 8963-8966. Retrieved from [Link]

-

Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. Retrieved from [Link]

-

Kadlag, A. G. (2016). DESIGN AND SYNTHESIS OF SOME AMINO COUMARIN DERIVATIVES BY USING MILD CATALYST. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 87-90. Retrieved from [Link]

-

Dherange, D. B., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 35372–35381. Retrieved from [Link]

-

Aragen Bioscience. (n.d.). Molecular weight Determination. Retrieved from [Link]

-

Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Retrieved from [Link]

-

Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. Retrieved from [Link]

-

BTP. (n.d.). LC-MS high-resolution mass spectrometry molecular weight detection. Retrieved from [Link]

-

Budisa, N., & Pal, P. P. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry, 6, 103. Retrieved from [Link]

-

Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. The Analyst, 140(5), 1630–1637. Retrieved from [Link]

-

Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(3), 296-306. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-Amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid. Retrieved from [Link]

-

Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. Wageningen University & Research. Retrieved from [Link]

-

Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Semantic Scholar. Retrieved from [Link]

-

Roces, A., et al. (2021). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 10(10), 2383. Retrieved from [Link]

-

iChemical. (n.d.). L-(7-hydroxycoumarin-4-yl) ethylglycine, CAS No. 905442-42-4. Retrieved from [Link]

Sources

- 2. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]

- 3. L-(7-Hydroxycoumarin-4-yl) ethylglycine 95% | CAS: 905442-42-4 | AChemBlock [achemblock.com]

- 4. (2R)-2-Amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid | C13H13NO5 | CID 53487799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. LC-MS High-Resolution Mass Spectrometry Molecular Weight Detection_High-Resolution Mass Spectrometry Molecular Weight Detection_LC-MS Molecular Weight Detection_Molecular Weight Identification [en.biotech-pack.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. edepot.wur.nl [edepot.wur.nl]

Introduction: The Emergence of Environmentally Sensitive Amino Acid Probes

An In-depth Technical Guide to the pH Sensitivity of L-(7-hydroxycoumarin-4-yl) ethylglycine Fluorescence

In the landscape of molecular biology and drug development, the ability to observe and quantify dynamic processes within biological systems is paramount. The incorporation of non-natural fluorescent amino acids into proteins has emerged as a powerful tool for investigating protein structure, function, and interactions with unparalleled precision[1][2]. Unlike bulky fluorescent protein tags, these small-molecule probes offer minimal perturbation to the native system[3]. Among these, L-(7-hydroxycoumarin-4-yl) ethylglycine (7-HC), a fluorescent analogue of tryptophan, has garnered significant attention[4]. This is due to its robust photophysical properties, including a high fluorescence quantum yield and a large Stokes shift, but most notably, its profound sensitivity to the polarity and pH of its local environment[5][6].

This guide serves as a technical deep-dive into the core principles and methodologies for characterizing the pH-dependent fluorescence of 7-HC. We will explore the underlying photophysical mechanisms, provide detailed, field-tested protocols for its characterization, and discuss the interpretation of this data in the context of advanced research and drug discovery applications.

The Photochemical Basis of pH Sensitivity in 7-Hydroxycoumarins

The remarkable pH sensitivity of 7-HC is rooted in the photochemistry of its 7-hydroxycoumarin fluorophore, a phenomenon known as Excited-State Proton Transfer (ESPT). The 7-hydroxyl group can exist in two forms: a neutral, protonated form (ROH) in acidic to neutral conditions, and a deprotonated, anionic phenolate form (RO⁻) in alkaline conditions.

These two species have distinct absorption and emission spectra. Critically, the hydroxyl group becomes significantly more acidic in the electronically excited state compared to the ground state[7]. This means that upon absorbing a photon, the neutral form can rapidly deprotonate before fluorescence occurs, even in solutions where the ground state is predominantly protonated. This leads to a complex and informative fluorescent response that is exquisitely sensitive to the surrounding pH.

The process can be visualized as follows:

Caption: Excited-State Proton Transfer (ESPT) in 7-Hydroxycoumarin.

In acidic to neutral pH, the neutral form (ROH) is excited, leading to blue fluorescence. However, due to the much lower pKa in the excited state (pKa*), proton transfer is highly favorable. In alkaline solutions, the anionic form (RO⁻) is directly excited and emits a green-shifted fluorescence. The interplay between these states results in a ratiometric response to pH changes.

Core Methodologies for Characterizing 7-HC Fluorescence

To harness the capabilities of 7-HC as a pH probe, it is essential to perform a rigorous photophysical characterization. The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol: Fluorescence pH Titration

This protocol details the measurement of 7-HC fluorescence intensity across a range of pH values to determine its ground-state pKa and characterize its pH-dependent emission profile.

Causality: By systematically varying the pH of the buffer, we can observe the transition from the protonated (neutral) to the deprotonated (anionic) form of the coumarin fluorophore. The midpoint of this transition, determined by fitting the fluorescence data, reveals the pKa, a critical parameter for any pH sensor.

Workflow Diagram:

Caption: Experimental workflow for fluorescence pH titration.

Materials and Reagents:

| Reagent/Material | Specifications | Purpose |

|---|---|---|

| L-(7-hydroxycoumarin-4-yl) ethylglycine | ≥95% purity | The fluorophore of interest. |

| Dimethyl sulfoxide (DMSO) | Spectroscopy grade | Solvent for stock solution. |

| Universal Buffer System | e.g., Citrate-Phosphate-Borate | To create a stable pH range. |

| Hydrochloric Acid (HCl) | 1 M solution | For pH adjustment (acidic). |

| Sodium Hydroxide (NaOH) | 1 M solution | For pH adjustment (alkaline). |

| Quartz Cuvettes | 1 cm path length | Sample holder for fluorescence measurements. |

| Calibrated pH Meter | --- | Accurate measurement of buffer pH. |

| Spectrofluorometer | --- | Instrument for fluorescence measurement. |

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 7-HC in spectroscopic grade DMSO. Store protected from light at -20°C.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 3 to 10 in 0.5 unit increments). A universal buffer system is recommended to minimize buffer-specific effects. Accurately measure the final pH of each buffer at the experimental temperature[8].

-

Instrument Setup: Configure the spectrofluorometer. Set the excitation wavelength to ~360 nm to excite the anionic form preferentially, which shows the largest change[9]. Record the emission spectrum from 400 nm to 600 nm. Use consistent slit widths (e.g., 5 nm) for all measurements.

-

Sample Measurement: a. Place 2 mL of the first pH buffer into a quartz cuvette and record a blank spectrum. b. Add a small aliquot of the 7-HC stock solution to the cuvette to achieve a final concentration of ~1 µM. The final DMSO concentration should be kept low (<1% v/v) to avoid solvent effects. c. Mix thoroughly and allow the solution to equilibrate for 5 minutes in the dark. d. Record the fluorescence emission spectrum. e. Repeat steps 4a-4d for each buffer in the pH series.

-

Data Analysis: a. For each measurement, subtract the corresponding blank spectrum. b. Extract the peak fluorescence intensity (e.g., at ~450 nm) for each pH value. c. Plot the fluorescence intensity as a function of pH. The resulting curve should be sigmoidal. d. Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal function to determine the pKa, which corresponds to the pH at the inflection point of the curve[8][10].

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination

Causality: The quantum yield is a fundamental measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed[11]. Determining Φf for both the protonated and deprotonated forms of 7-HC provides quantitative insight into how pH modulates its brightness, which is critical for designing sensitive assays. We use a comparative method against a known standard to ensure accuracy and circumvent the need for complex absolute measurements[12].

Workflow Diagram:

Caption: Workflow for relative fluorescence quantum yield determination.

Materials and Reagents:

| Reagent/Material | Specifications | Purpose |

|---|---|---|

| 7-HC | As above | Test sample. |

| Quantum Yield Standard | e.g., Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) | Reference compound with known quantum yield. |

| Selected Solvents | Spectroscopy grade (e.g., 0.1 M HCl for neutral 7-HC, 0.1 M NaOH for anionic 7-HC) | To prepare samples in defined protonation states. |

| UV-Vis Spectrophotometer | --- | For absorbance measurements. |

| Spectrofluorometer | --- | For fluorescence measurements. |

Step-by-Step Procedure:

-

Standard Selection: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to 7-HC. Quinine sulfate is a common choice for blue-emitting fluorophores[13][14].

-

Sample Preparation: a. Prepare two sets of solutions for 7-HC: one in an acidic buffer (e.g., pH 2) to isolate the neutral form, and one in an alkaline buffer (e.g., pH 10) for the anionic form. b. For the standard and for each 7-HC set, prepare a series of 4-5 dilutions in the same solvent. The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength. This is critical to avoid inner-filter effects[11].

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for every solution and note the exact absorbance at the excitation wavelength (e.g., 350 nm).

-

Fluorescence Measurement: a. Using the same excitation wavelength, record the fluorescence emission spectrum for each solution. b. Ensure identical instrument settings (slits, detector voltage) are used for all measurements. c. Record the spectrum of the solvent blank for background subtraction.

-

Data Analysis: a. Correct each emission spectrum by subtracting the solvent blank. b. Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. c. For the standard and for each 7-HC set, plot the integrated fluorescence intensity versus absorbance. The resulting plot should be linear. d. Determine the gradient (slope) of the line for the standard (Grad_ST) and the test sample (Grad_X) via linear regression. e. Calculate the quantum yield of the test sample (Φ_X) using the following equation[12]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent.

Data Interpretation and Expected Properties